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Abstract

Valerosidate, a naturally occurring iridoid glycoside, has garnered interest within the scientific
community for its potential therapeutic properties, notably its anti-cancer activities. This
technical guide provides a comprehensive overview of the chemical structure and
stereochemistry of Valerosidate, including its physicochemical properties, detailed
spectroscopic data, and the experimental methodologies for its isolation and structural
elucidation. Furthermore, this document explores the compound's known biological activities
and the associated signaling pathways, offering a valuable resource for researchers in natural
product chemistry, pharmacology, and drug discovery.

Chemical Structure and Physicochemical Properties

Valerosidate is classified as an iridoid glycoside, a class of monoterpenoids characterized by a
cyclopentan-[c]-pyran skeleton.[1][2] It is naturally found in plant species such as Valeriana
jatamansi and Patrinia gibbosa.[2]

The chemical structure of Valerosidate is defined by its core iridoid aglycone esterified with a
valeric acid derivative and glycosidically linked to a glucose molecule. The systematic IUPAC
name for Valerosidate is [(1S,4aS,6S,7S,7aS)-6,7-dihydroxy-7-methyl-4-
[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-ylJoxymethyl]-4a,5,6,7a-
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tetrahydro-1H-cyclopenta[c]pyran-1-yl] 3-methylbutanoate, which explicitly details its complex
stereochemistry.[2]

Physicochemical Data

A summary of the key physicochemical properties of Valerosidate is presented in the table

below.
Property Value Source
Molecular Formula C21H34011 PubChem|[2]
Molecular Weight 462.49 g/mol TargetMol[1]
Boiling Point 638.4 +55.0 °C BFIYERR[3]
Density 1.4 +0.1 g/cm3 WL R[3]
Flash Point 216.1 + 25.0 °C EHIXER[3]

Note: Melting point and specific optical rotation data for Valerosidate are not readily available
in the reviewed literature.

Stereochemistry

The stereochemistry of Valerosidate is a critical aspect of its chemical identity and biological
activity. The IUPAC name specifies the absolute configuration at each of the numerous chiral
centers within the molecule.

Key Stereocenters:

« Iridoid Core: The cis-fused cyclopentane and pyran rings of the iridoid backbone possess
multiple stereocenters, designated as (1S, 4aS, 6S, 7S, 7aS).

» Glucose Moiety: The glucose unit attached via a glycosidic bond has its own set of
stereocenters, specified as (2R, 3R, 4S, 5S, 6R), consistent with a 3-D-glucopyranosyl
configuration.
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The precise spatial arrangement of these hydroxyl and methyl groups, as well as the
isovaleroxy and glucose substituents, is crucial for its interaction with biological targets. The
absolute configuration is typically determined through a combination of spectroscopic
techniques, such as Nuclear Magnetic Resonance (NMR) with Nuclear Overhauser Effect
(NOE) studies, and potentially confirmed by X-ray crystallography of a suitable crystalline
derivative.

Spectroscopic Data for Structural Elucidation

The structural elucidation of Valerosidate relies on a combination of modern spectroscopic
techniques. While a complete, assigned dataset is not publicly available, this section outlines
the expected spectroscopic features based on its known structure.

'H and **C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the
detailed structure of organic molecules like Valerosidate.

Expected *H NMR Spectral Features:

e Anomeric Proton: A characteristic doublet in the region of & 4.5-5.5 ppm, corresponding to
the anomeric proton (H-1') of the glucose moiety. The coupling constant (typically around 7-8
Hz) would confirm the B-configuration of the glycosidic linkage.

« Iridoid Protons: A series of complex multiplets in the upfield region (6 1.5-4.0 ppm)
corresponding to the protons of the cyclopentanopyran ring system.

 Olefinic Proton: A signal in the downfield region (& 5.0-6.0 ppm) for the vinylic proton on the
pyran ring.

 |sovaleryl Protons: Characteristic signals for the isobutyl group of the ester, including a
doublet for the two methyl groups and a multiplet for the methine proton.

e Hydroxyl Protons: Broad singlets for the hydroxyl groups, which may be exchangeable with
D20.

Expected 3C NMR Spectral Features:
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e Carbonyl Carbon: A signal in the downfield region (6 170-180 ppm) corresponding to the
ester carbonyl carbon.

e Anomeric Carbon: A signal around 6 100 ppm for the anomeric carbon (C-1") of the glucose
unit.

 Olefinic Carbons: Signals in the region of d 100-150 ppm for the double bond carbons in the
pyran ring.

e Iridoid and Glucose Carbons: A cluster of signals in the region of & 60-90 ppm corresponding
to the oxygenated carbons of the iridoid core and the glucose moiety.

Isovaleryl Carbons: Upfield signals corresponding to the carbons of the isovaleroxy group.

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and elemental
composition of Valerosidate. High-resolution mass spectrometry (HRMS) would confirm the
molecular formula C21H34011. Fragmentation patterns observed in tandem MS (MS/MS)
experiments would provide valuable structural information, such as the loss of the glucose
moiety (162 Da) and the isovaleroxy group.

Experimental Protocols
Isolation of Valerosidate

While a specific protocol solely for Valerosidate is not detailed in the available literature, a
general procedure for the isolation of iridoid glycosides from Valeriana species can be adapted.

General Experimental Workflow for Isolation:
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Dried and powdered plant material
(e.g., roots of Valeriana jatamansi)

l

Extraction with a polar solvent
(e.g., methanol or ethanol)

l

Concentration of the extract
under reduced pressure

'

Solvent-solvent partitioning
(e.g., between water and ethyl acetate)

l

Column chromatography on silica gel
with a gradient of solvents

l

Further purification by preparative HPLC
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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